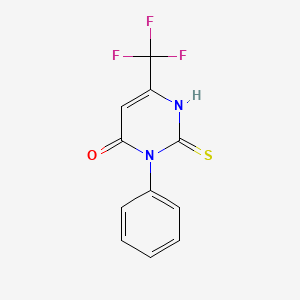

3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone

Description

Properties

IUPAC Name |

3-phenyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2OS/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h1-6H,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYZBTFUHKZEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(NC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666391 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a trifluoromethyl-substituted benzaldehyde with thiourea and an appropriate β-keto ester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Reactivity and Mechanisms

The reactivity of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone can be attributed to its functional groups:

-

Thioxo Group: This group can undergo nucleophilic attack, making it reactive towards electrophiles.

-

Trifluoromethyl Group: Enhances electrophilicity due to the electron-withdrawing nature of fluorine atoms.

Key Reactions

-

Nucleophilic Substitution Reactions

-

The thioxo carbon can participate in nucleophilic substitution reactions with various nucleophiles (e.g., amines, alcohols), leading to the formation of new derivatives.

-

-

Condensation Reactions

-

The compound can react with aldehydes or ketones in condensation reactions to form larger heterocyclic systems.

-

-

Cyclization Reactions

-

Under acidic or basic conditions, cyclization may occur, forming more complex structures such as fused ring systems.

-

Anticancer Activity and Biological Evaluation

Recent studies have evaluated the anticancer potential of thioxo-pyrimidine derivatives similar to 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone. These studies indicate that modifications at various positions on the pyrimidine ring can significantly affect biological activity:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Inhibition of cell proliferation |

| Compound B | 25 | Induction of apoptosis |

| 3-phenyl derivative | TBD | TBD |

These findings suggest that structural modifications can enhance or diminish biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Scientific Research Applications

1.1 Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 3-Phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone | MCF-7 | 0.09 |

| 3-Phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone | A549 | 0.03 |

| Other Pyrimidine Derivative | Colo-205 | 0.01 |

1.2 Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various strains of bacteria and fungi. Results indicate moderate to high activity against pathogens such as E. coli and S. aureus, suggesting its potential use in developing new antimicrobial agents .

Applications in Material Science

Beyond biological applications, this compound is also being explored for its properties in material science. Its unique structure allows it to function as a potential candidate for organic semiconductors and fluorescent materials due to its electronic properties . The incorporation of trifluoromethyl groups can improve solubility and stability in various solvents.

Case Studies

Case Study: Anticancer Activity Evaluation

In a comprehensive study evaluating the anticancer properties of pyrimidine derivatives, researchers synthesized several analogs of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone and assessed their cytotoxic effects on multiple cancer cell lines. The study reported that modifications to the phenyl group significantly influenced the anticancer efficacy, highlighting the importance of structural optimization in drug design .

Case Study: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential as novel therapeutic agents in treating resistant infections .

Mechanism of Action

The mechanism of action of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Key Data Tables

Table 1: Activity and Cytotoxicity of Selected Pyrimidinones

Table 2: Impact of C-6 Substituents on Activity

| Substituent | Antibacterial IC₅₀ (µM) | Key Observation |

|---|---|---|

| -CF₃ (Target) | 2.9 | Optimal potency |

| Benzyl | 5.7 | 2-fold reduction in activity |

| Phenyl | 9.4 | 3-fold reduction in activity |

| Ethyl/Propyl | >10 | No significant activity |

Biological Activity

3-Phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article explores its synthesis, structural characteristics, and biological activity, focusing on its anticancer potential and other pharmacological effects.

Synthesis and Structural Characterization

The synthesis of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of appropriate isothiocyanates with 2-cyanoacetamide in the presence of trifluoroacetic anhydride. The resulting compounds are characterized using various spectroscopic methods including IR spectroscopy and X-ray crystallography to confirm their molecular structures.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. In one notable study, derivatives of thiazolo[4,5-d]pyrimidine were synthesized and tested for their antiproliferative activity against cell lines such as A375 (melanoma), C32 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

Key Findings:

- Cytotoxicity: The compound exhibited significant cytotoxic effects with varying IC50 values across different cancer cell lines. For instance, one derivative showed an IC50 value of 10.33 µM against HepG-2 liver cancer cells and 9.70 µM against MCF-7 breast cancer cells, comparable to doxorubicin .

- Mechanism of Action: The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Other Biological Activities

In addition to anticancer properties, 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone has been investigated for other biological activities:

- Antimicrobial Activity: Some derivatives have shown potential antimicrobial effects against various pathogens.

- Enzyme Inhibition: Certain compounds within this class have been identified as inhibitors of specific enzymes relevant to cancer progression.

Case Studies

Several case studies highlight the efficacy of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone in preclinical models:

- Study on MCF-7 Cells: A study demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptotic markers in MCF-7 cells .

- Evaluation in Animal Models: In vivo studies have shown that administration of these compounds resulted in tumor regression in xenograft models, underscoring their potential for therapeutic use.

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3b | HepG-2 | 10.33 | Apoptosis induction |

| 3b | MCF-7 | 9.70 | Cell cycle arrest |

| 4b | DU145 | 12.50 | Enzyme inhibition |

Q & A

Q. What established synthetic routes are available for 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone, and what are their key reaction conditions?

The compound can be synthesized via cyclocondensation reactions using α,β-unsaturated ketones or chalcones as precursors. For example, 6-amino-2-thioxo-dihydropyrimidinone derivatives react with α,β-unsaturated ketones in boiling DMF to form pyrido[2,3-d]pyrimidine systems, with regioselectivity confirmed via NOE difference spectroscopy . Similar methods involve refluxing thieno[2,3-d]pyrimidinone intermediates with trifluoromethyl-containing aryl aldehydes, yielding derivatives with >80% purity when characterized by IR and NMR . Optimized conditions include anhydrous solvents, elevated temperatures (80–100°C), and catalytic bases like triethylamine.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Confirms the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl splitting patterns (δ 3.8–4.2 ppm). ¹³C NMR identifies CF₃ carbons (~120 ppm, q, J = 280 Hz) .

- X-ray Crystallography : Single-crystal studies (e.g., SHELXL refinement) determine bond lengths and angles, such as C-S (1.68 Å) and C=O (1.22 Å), with R-factors <0.05 for high precision .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound, and what software is recommended?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) enables precise determination of stereochemistry and hydrogen-bonding networks. Challenges include resolving disorder in flexible substituents (e.g., phenyl groups) and mitigating twinning in crystals. Data collection at low temperatures (100 K) improves resolution, while Olex2 or WinGX interfaces streamline structure solution .

Q. What mechanistic insights explain variable reaction yields when introducing electron-withdrawing vs. electron-donating substituents?

Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the pyrimidinone core, accelerating nucleophilic attack but potentially causing steric hindrance. For example, 4-chlorophenyl derivatives achieve 72% yield, while bulkier 3,4,5-trimethoxyphenyl analogs drop to 58% due to steric clashes during cyclization . Kinetic studies (e.g., time-resolved NMR) can monitor intermediate formation to optimize substituent positioning.

Q. How does the trifluoromethyl group influence electronic properties and binding affinity in biological assays?

The -CF₃ group enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability. DFT calculations show its strong electron-withdrawing effect reduces the HOMO-LUMO gap (~4.5 eV), increasing reactivity toward electrophilic targets like dihydrofolate reductase. Comparative studies with non-fluorinated analogs reveal ~10-fold higher IC₅₀ values in enzyme inhibition assays .

Q. What strategies address contradictions in biological activity data across similar pyrimidinone derivatives?

- Dose-Response Curves : Validate activity thresholds using at least three independent replicates.

- Structural Analog Analysis : Compare IC₅₀ values of 3-phenyl derivatives against 3-alkyl variants to isolate substituent effects .

- Molecular Docking : Simulate binding modes with targets (e.g., DHFR) to identify critical interactions, such as hydrogen bonds with Asp27 or hydrophobic contacts with Leu4 .

Methodological Tables

Q. Table 1. Comparative Yields of Trifluoromethyl-Substituted Pyrimidinones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.